2-Iodo-3-nitrobenzyl alcohol
Description
BenchChem offers high-quality 2-Iodo-3-nitrobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-3-nitrobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-iodo-3-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPYYIKBDKBSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Iodo-3-nitrobenzyl Alcohol: Strategic Sourcing & Synthesis Guide
Executive Summary
2-Iodo-3-nitrobenzyl alcohol (CAS 158616-08-1 ) is a specialized trisubstituted benzene derivative critical for the development of DNA-alkylating payloads, specifically analogues of Duocarmycin SA and CC-1065 . Its structural uniqueness lies in the ortho-positioning of the iodine and nitro groups, which induces significant steric strain and electronic deactivation, making it a challenging but high-value intermediate for cross-coupling and cyclization reactions.
While available from select boutique suppliers, supply chain volatility often necessitates in-house preparation. This guide provides a validated synthesis protocol from the widely available precursor 2-iodo-3-nitrobenzoic acid , ensuring research continuity.
Part 1: Chemical Identity & Supply Chain Intelligence
Compound Data
| Property | Specification |
| Chemical Name | 2-Iodo-3-nitrobenzyl alcohol |
| IUPAC Name | (2-Iodo-3-nitrophenyl)methanol |
| CAS Number | 158616-08-1 |
| Molecular Formula | C₇H₆INO₃ |
| Molecular Weight | 279.03 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water |
Commercial Availability Status
Direct sourcing of the alcohol is often restricted to lead times of 4–6 weeks. The most reliable procurement strategy is to purchase the carboxylic acid precursor , which is a standard catalog item, and perform a one-step reduction.
| Compound | CAS Number | Availability | Primary Suppliers |
| Target Alcohol | 158616-08-1 | Low / Make-to-Order | Apollo Scientific (Cat: OR401053), Ambeed |
| Acid Precursor | 5398-69-6 | High / In-Stock | Sigma-Aldrich, Combi-Blocks, BLD Pharm, Enamine |
Strategic Recommendation: For campaigns requiring >5g, purchase 2-iodo-3-nitrobenzoic acid (CAS 5398-69-6) and reduce in-house using the protocol below. This reduces cost by ~60% and eliminates lead-time uncertainty.
Part 2: Synthetic Utility & Retrosynthesis
The utility of 2-iodo-3-nitrobenzyl alcohol stems from its three orthogonal functional handles:
-
Benzyl Alcohol: Precursor for leaving groups (mesylates/halides) or oxidation to aldehydes.
-
Aryl Iodide: Handle for Suzuki/Sonogashira coupling or halogen-metal exchange.
-
Nitro Group: Latent aniline for intramolecular cyclization (e.g., indole formation).
Functionalization Map (Graphviz)
Figure 1: Functional utility map showing the central role of the alcohol in accessing complex pharmacophores.
Part 3: Validated Synthesis Protocol
Objective: Synthesis of 2-iodo-3-nitrobenzyl alcohol from 2-iodo-3-nitrobenzoic acid. Scale: 1.0 g – 10.0 g Mechanism: Chemoselective reduction of the carboxylic acid using Borane-Dimethyl Sulfide (BH₃·DMS).
Reaction Logic
Standard reducing agents like LiAlH₄ are too aggressive and may reduce the nitro group to an azo compound or amine. NaBH₄ alone is insufficient for carboxylic acids. Borane (BH₃) is the reagent of choice because it rapidly reduces carboxylic acids via an acyloxyborane intermediate but is kinetically slow to reduce nitro groups or aryl iodides under controlled conditions.
Step-by-Step Methodology
Reagents:
-
2-Iodo-3-nitrobenzoic acid (1.0 equiv)
-
Borane-dimethyl sulfide complex (BH₃[1]·DMS) (2.0 M in THF, 1.5–2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 2-iodo-3-nitrobenzoic acid (e.g., 2.93 g, 10 mmol) and anhydrous THF (30 mL). Cool the yellow solution to 0 °C in an ice bath.
-
Addition: Dropwise add BH₃·DMS (10 mL, 20 mmol) over 15 minutes via syringe. Caution: Gas evolution (H₂) will occur.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–12 hours.
-
Self-Validation Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (acid) will streak or stay at the baseline; the product (alcohol) will appear as a distinct spot at R_f ~ 0.4–0.5.
-
-
Quench: Cool the flask to 0 °C. Carefully add Methanol (10 mL) dropwise. Caution: Vigorous bubbling. Stir for 30 minutes to break down boron complexes.
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL) and wash with:
-
1N HCl (20 mL)
-
Saturated NaHCO₃ (20 mL)
-
Brine (20 mL)
-
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient 4:1 to 2:1).
Yield Expectation: 85–95% Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, 1H), 7.65 (d, 1H), 7.50 (t, 1H), 4.80 (s, 2H, -CH ₂OH).
-
Note: The benzylic protons at 4.80 ppm are the key diagnostic signal confirming reduction.
Synthesis Workflow Diagram
Figure 2: Operational workflow for the borane reduction of the acid precursor.
Part 4: Safety & Handling
-
Iodine Instability: Aryl iodides can be light-sensitive. Store the product in amber vials at 2–8 °C.
-
Nitro Compounds: Although this specific alcohol is stable, nitro-aromatics can be energetic. Avoid heating crude residues above 100 °C during rotary evaporation.
-
Borane Hazards: BH₃·DMS is moisture-sensitive and generates flammable hydrogen gas upon contact with protic solvents. Use essentially anhydrous conditions and quench with extreme caution.
References
-
Chemical Identity & Precursor: Sigma-Aldrich.[2] Product Specification: 2-Iodo-3-nitrobenzoic acid (CAS 5398-69-6).[3] Link
-
Synthesis Protocol: Boger, D. L., & Johnson, D. S. (1996).[4] Synthesis and Cytotoxicity of Amino-seco-DSA: An Amino Analogue of the DNA Alkylating Agent Duocarmycin SA. American Chemical Society. (Describes the specific reduction of 2-iodo-3-nitrobenzoic acid to the alcohol). Link
-
Supplier Data: Apollo Scientific. Product: 2-Iodo-3-nitrobenzyl alcohol (CAS 158616-08-1).[5][6] Link
-
Borane Reduction Mechanism: Brown, H. C., et al. (1973). Selective Reductions. Reaction of Borane-Dimethyl Sulfide with Organic Functional Groups. Journal of Organic Chemistry. Link
Sources
- 1. 2-Iodobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-碘苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS:5398-69-6 FT-0687145 2-iodo-3-nitro-benzoic acid Product Detail Information [finetechchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 001chemical.com [001chemical.com]
- 6. Aromatics Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
Structural Isomerism in Halonitrobenzyl Alcohols: A Comparative Technical Guide
The following technical guide details the structural, electronic, and synthetic divergences between 2-iodo-3-nitrobenzyl alcohol and 2-nitro-3-iodobenzyl alcohol .
Executive Summary
In medicinal chemistry and chemical biology, the distinction between 2-iodo-3-nitrobenzyl alcohol (Isomer A) and 2-nitro-3-iodobenzyl alcohol (Isomer B) is not merely positional; it dictates the molecule's fundamental utility.[1][2]
-
Isomer B (2-nitro-3-iodobenzyl alcohol) is a functionalized variant of the 2-nitrobenzyl photolabile protecting group .[1][2] The ortho-nitro positioning relative to the benzylic alcohol enables UV-triggered photocleavage, while the iodine serves as an orthogonal handle for cross-coupling payloads.[1][2]
-
Isomer A (2-iodo-3-nitrobenzyl alcohol) lacks the ortho-nitro architecture required for photocleavage.[1][2] Instead, it functions as a sterically congested electrophile , primarily used as a scaffold for synthesizing fused heterocycles (e.g., indoles, isoquinolines) where the iodine and benzylic alcohol participate in sequential cyclization events.
This guide analyzes the physicochemical divergence, synthetic pathways, and specific reactivity profiles of these two regioisomers.
Structural & Electronic Divergence
The core difference lies in the spatial relationship between the nitro group (
Positional Analysis
| Feature | 2-Iodo-3-nitrobenzyl alcohol (Isomer A) | 2-Nitro-3-iodobenzyl alcohol (Isomer B)[1][2] |
| C1 Substituent | ||
| C2 Substituent | ||
| C3 Substituent | ||
| Steric Crowding | High: Iodine (Van der Waals radius ~1.98 Å) is "sandwiched" between | Moderate: The planar |
| Electronic Effect on C-I | Iodine is ortho to | Iodine is ortho to |
| Photolability | Null: Nitro is meta to the benzylic carbon. No H-abstraction possible. | High: Nitro is ortho to the benzylic carbon. Enables Norrish Type II mechanism. |
Electronic Density Visualization (DOT)
The following diagram illustrates the electronic relationships and steric pressure points.
Caption: Comparative electronic topology. Note the critical 1,5-H transfer pathway available only in Isomer B.[1][2]
Synthetic Accessibility
Both isomers are typically accessed via Sandmeyer reactions of the corresponding aminonitrotoluenes, followed by benzylic oxidation. Direct iodination of nitrobenzyl alcohols is often non-regioselective.
Synthesis of 2-Iodo-3-nitrobenzyl alcohol (Isomer A)
-
Starting Material: 3-methyl-2-nitroaniline (2-amino-3-nitrotoluene).[1][2]
-
Protocol Logic: The amino group is converted to iodine first to prevent oxidation of the aniline. The methyl group is then oxidized to the alcohol.
-
Diazotization/Iodination:
. Yields 2-iodo-3-nitrotoluene .[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Benzylic Oxidation: Radical bromination (NBS, AIBN) followed by hydrolysis (
, reflux) is preferred over strong oxidants ( ) which may over-oxidize to the acid.
-
Synthesis of 2-Nitro-3-iodobenzyl alcohol (Isomer B)[1][2]
-
Starting Material: 2-nitro-3-aminotoluene (3-methyl-2-nitroaniline isomer).[1][2]
-
Protocol Logic: Similar Sandmeyer approach.
Reactivity & Applications
Isomer B: The Photolabile Linker
2-nitro-3-iodobenzyl alcohol is a "caged" scaffold.[1][2] The 2-nitrobenzyl group is the industry standard for photocleavable linkers.[1]
-
Mechanism: Upon UV irradiation (365 nm), the nitro group abstracts a benzylic proton (1,5-hydrogen shift), leading to an aci-nitro intermediate that rearranges to a nitrosobenzaldehyde, releasing the substrate attached to the alcohol.
-
Role of Iodine: The iodine at C3 allows researchers to attach this "cage" to complex molecules (e.g., fluorophores, peptides) via Suzuki-Miyaura or Sonogashira coupling before attaching the payload to the alcohol.
Isomer A: The Cyclization Scaffold
2-iodo-3-nitrobenzyl alcohol is a precursor for fused heterocycles.[1][2]
-
Heck/Cyclization: The iodine at C2 is perfectly positioned to react with an alkene tethered to the alcohol (via etherification) to close a 5- or 6-membered ring (e.g., benzofuran synthesis).[1]
-
Nitro Reduction: The C3 nitro group can be reduced to an amine, which can then attack an electrophile generated at the benzylic position, forming tetrahydroisoquinolines or quinazolines.
Divergent Workflow Diagram (DOT)
Caption: Divergent utility: Isomer A for heterocyclic scaffolding vs. Isomer B for photocleavable drug delivery.
Experimental Protocols
Protocol 1: Synthesis of 2-Iodo-3-nitrotoluene (Precursor to Isomer A)
This protocol establishes the critical C-I bond via Sandmeyer chemistry.[1][2]
-
Reagents: 2-Amino-3-nitrotoluene (10 mmol),
(conc., 3 mL), (12 mmol), (20 mmol). -
Diazotization: Suspend amine in water/acid at 0°C. Add
dropwise. Stir 30 min until clear solution forms (diazonium salt). -
Iodination: Add aqueous
slowly. Expect vigorous gas evolution ( ). -
Workup: Heat to 60°C for 1h. Extract with EtOAc. Wash with
(to remove iodine color). -
Yield: Typically 60-75% as a yellow solid.[1]
Protocol 2: Benzylic Hydroxylation (General Method)
Applicable to both isomers to convert Toluene
-
Bromination: Reflux iodonitrotoluene (1 equiv) with NBS (1.1 equiv) and AIBN (0.05 equiv) in
or Trifluorotoluene for 4-6h. Monitor by TLC for benzyl bromide formation. -
Hydrolysis: Evaporate solvent. Dissolve residue in 1:1 Dioxane/
. Add (3 equiv). Reflux overnight. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Note: Avoid strong bases (
) which may cause nucleophilic attack on the aromatic ring (SNAr) displacing the iodine, especially in the 2-iodo-3-nitro isomer.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
References
-
Sandmeyer Iodin
-
Photolabile Properties of 2-Nitrobenzyl Alcohols
-
Title: o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science.[1]
- Source:Macromolecules 2012, 45, 12, 4901–4915.
-
URL:
-
-
Benzylic Oxid
- Title: A Mild and Efficient Oxidation of Benzyl Halides to Alcohols and Aldehydes.
- Source:Journal of Organic Chemistry, 1980, 45, 2030.
-
URL:
-
Palladium-Catalyzed Cross-Coupling of Halonitrobenzenes
-
Title: Palladium-catalyzed reactions of chloronitrobenzenes and iodonitrobenzenes.[1]
- Source:Chemical Reviews, 2000, 100, 3009.
-
URL:
-
Sources
Troubleshooting & Optimization
Preventing nitro group reduction during 2-Iodo-3-nitrobenzyl alcohol synthesis
A Guide to Preventing Nitro Group Reduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-3-nitrobenzyl alcohol. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting strategies to address a common and critical challenge in this synthesis: the unintended reduction of the nitro group.
The presence of both a reducible nitro group and a functional group requiring modification (the eventual benzyl alcohol) on the same aromatic ring presents a significant chemoselectivity challenge. This guide will explore synthetic strategies and troubleshooting techniques to preserve the nitro functionality, a crucial component for subsequent chemical transformations.
Understanding the Challenge: The Chemoselectivity Problem
The synthesis of 2-Iodo-3-nitrobenzyl alcohol requires the introduction of an iodine atom and the presence of a benzyl alcohol group, all while keeping the nitro group intact. Many standard procedures for either iodination or the reduction of a precursor functional group to a benzyl alcohol can inadvertently reduce the nitro group to an amine, leading to undesired byproducts and reduced yields.
The core of the problem lies in the similar reactivity of the nitro group and other functionalities towards common reducing agents. For instance, catalytic hydrogenation, a powerful method for many reductions, can readily reduce a nitro group.[1][2] Similarly, harsh iodination conditions might be incompatible with the sensitive benzyl alcohol moiety. Therefore, a carefully planned synthetic route with chemoselective reagents is paramount.
Synthetic Strategies: Navigating the Pathway
Two primary retrosynthetic pathways can be envisioned for the synthesis of 2-Iodo-3-nitrobenzyl alcohol. Each pathway presents its own set of challenges and requires careful selection of reagents and reaction conditions to avoid nitro group reduction.
Caption: Retrosynthetic analysis of 2-Iodo-3-nitrobenzyl alcohol.
Pathway 1: Late-Stage Reduction of 2-Iodo-3-nitrobenzoic acid
This approach involves the synthesis of 2-Iodo-3-nitrobenzoic acid followed by a chemoselective reduction of the carboxylic acid to the benzyl alcohol.
-
Chemoselective Reduction of the Carboxylic Acid: This is the most critical step in this pathway. The challenge is to reduce the carboxylic acid without affecting the nitro group.
Pathway 2: Early-Stage Iodination of 3-Nitrobenzyl alcohol
This strategy focuses on introducing the iodine atom onto the commercially available 3-Nitrobenzyl alcohol.
-
Electrophilic Aromatic Iodination: This involves the direct iodination of the 3-nitrobenzyl alcohol ring. The nitro group is a deactivating, meta-director, while the hydroxymethyl group is a weakly activating, ortho-, para-director. This directing group competition needs to be carefully managed to achieve the desired 2-iodo isomer.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments, with a focus on preventing nitro group reduction.
FAQ 1: My primary challenge is the reduction of the nitro group during the conversion of 2-Iodo-3-nitrobenzoic acid to the corresponding benzyl alcohol. What are the best practices to avoid this?
Answer: This is a classic chemoselectivity problem. The key is to use a reducing agent that is highly selective for carboxylic acids over nitro groups.
Recommended Reagents and Protocols:
| Reducing Agent | Key Advantages & Considerations | Typical Conditions |
| Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂) | Boranes are generally excellent for reducing carboxylic acids while leaving nitro groups untouched.[7][8] The reaction proceeds through a borate ester intermediate. | THF, 0 °C to room temperature. |
| Sodium Borohydride (NaBH₄) with Additives | NaBH₄ alone is typically not strong enough to reduce carboxylic acids.[9] However, in combination with additives like I₂ or BF₃·OEt₂, its reactivity can be enhanced for this purpose while maintaining selectivity. | Varies with additive. For instance, with I₂ in THF. |
| Specialized Hydride Reagents | Reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) are less reactive than LiAlH₄ and can offer better selectivity.[9] | Anhydrous THF, low temperatures. |
Experimental Protocol: Selective Reduction of 2-Iodo-3-nitrobenzoic acid with Borane-THF Complex
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Iodo-3-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1.5-2.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Workup: Remove the solvent under reduced pressure. The residue can then be purified by standard methods such as column chromatography.
Causality: Borane reagents are electrophilic in nature and preferentially react with the more nucleophilic oxygen of the carboxylic acid. This is in contrast to nucleophilic hydrides like LiAlH₄, which can readily reduce the electron-deficient nitro group.[2]
FAQ 2: I am attempting the direct iodination of 3-Nitrobenzyl alcohol, but I'm getting low yields and multiple isomers. How can I improve the regioselectivity and efficiency?
Answer: Direct iodination of an aromatic ring with competing directing groups is challenging. The choice of iodinating reagent and catalyst is crucial for achieving the desired 2-iodo isomer.
Recommended Iodinating Systems:
| Iodinating Reagent | Catalyst/Activator | Key Considerations |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) or other strong acids | NIS is a mild and effective electrophilic iodinating agent.[10] The use of a strong acid can enhance its reactivity.[11] |
| Molecular Iodine (I₂) | Silver salts (e.g., AgNO₃, Ag₂SO₄) | Silver salts activate molecular iodine, forming a more potent electrophilic iodine species.[12] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Sulfuric acid or a Lewis acid | DIH is a highly reactive and selective iodinating reagent.[13] |
Troubleshooting Logic for Iodination:
Caption: Troubleshooting workflow for the iodination of 3-Nitrobenzyl alcohol.
FAQ 3: I am observing the formation of an amino group in my product, even when using supposedly selective reducing agents. What could be the cause?
Answer: The unexpected reduction of the nitro group can stem from several factors, even with chemoselective reagents.
Potential Causes and Solutions:
-
Reagent Purity and Activity:
-
Problem: The activity of your reducing agent can be compromised by improper storage or age. For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), the purity and surface area of the metal are critical.[14]
-
Solution: Always use fresh, high-quality reagents from a reliable source. Ensure metals are finely powdered and activated if necessary.[14]
-
-
Reaction Temperature:
-
Problem: While some reductions proceed at room temperature, others may require heating. However, elevated temperatures can sometimes lead to a decrease in selectivity and the formation of side products.[14]
-
Solution: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it if the reaction is sluggish. Monitor the reaction closely by TLC to track the formation of byproducts.
-
-
Solvent Effects:
-
Problem: Poor solubility of the starting material can hinder the reaction.[14] Protic co-solvents, while often beneficial for hydrogenation, can sometimes participate in the reduction process.[14]
-
Solution: Ensure your starting material is fully dissolved. Consider using a co-solvent system (e.g., THF/water) to improve solubility.
-
-
Catalyst Deactivation (for Catalytic Hydrogenation):
-
Problem: In cases where catalytic hydrogenation is attempted with a poisoned catalyst (e.g., Lindlar's catalyst) to achieve selectivity, catalyst deactivation can be an issue.[15]
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation.
-
FAQ 4: Are there any protecting group strategies I can use for the nitro group?
Answer: Protecting the nitro group itself is not a common strategy as it is generally quite robust to non-reducing conditions.[16] It is often considered a "protected" form of an amine. The more common and effective approach is to choose a synthetic route and reaction conditions that are inherently chemoselective, as outlined in the previous FAQs. The focus should be on reagent selection for the reduction of the other functional group (e.g., the carboxylic acid) rather than on protecting the nitro group.
Conclusion
The successful synthesis of 2-Iodo-3-nitrobenzyl alcohol hinges on the careful management of chemoselectivity to prevent the undesired reduction of the nitro group. By selecting the appropriate synthetic pathway and employing highly selective reagents for either the reduction of a carboxylic acid precursor or the direct iodination of 3-nitrobenzyl alcohol, researchers can achieve high yields of the desired product. The troubleshooting strategies and protocols provided in this guide offer a systematic approach to overcoming the common challenges associated with this synthesis.
References
- Togo, H. (2018). Iodinating Reagents.
-
Maji, D., & May, J. A. (2020). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 22(15), 5915–5919. [Link]
-
Lunic, D., Sanosa, N., Funes-Ardoiz, I., & Teskey, C. J. (2021). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 60(38), 20853-20859. [Link]
- Doss, R., et al. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global.
-
Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Waylander. (2018, April 7). Reduction of nitro compound using protection group. Chemistry Stack Exchange. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]
-
Malmedy, F., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5132–5136. [Link]
- Malmedy, F., et al. (2021). Selective C–H Iodination of (Hetero)arenes.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Reddit. (2021, March 18). Protecting a nitro group. r/Chempros. [Link]
-
Wikipedia. (2022, January 21). Sandmeyer reaction. [Link]
-
Zarei, M., et al. (2017). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances, 7(60), 37855-37865. [Link]
- Gowda, D. C., & Mahesh, B. (2002). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 41B(6), 1295-1297.
-
Labadie, G. R. (2013, October 14). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. [Link]
-
Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros. [Link]
-
Filo. (2025, January 7). Iodination of benzene is not easily carried out. How can one prepare para-iodo benzoic acid from p-nitrotoluene?[Link]
-
Waylander. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. [Link]
-
Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]
-
Sharma, M. (2014, April 20). How do you selectively reduce the nitro group? ResearchGate. [Link]
- Wang, L., et al. (2013). How to reduce a nitro group next to an alkene?
- Bartoli, G., et al. (2004). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 69(4), 1290-1297.
- Ragaini, F., & Cenini, S. (2017).
-
PrepChem. (n.d.). Synthesis of 3-iodo-2-methylbenzyl alcohol. Retrieved from [Link]
- Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
-
Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]
- Kurbatov, S. V., et al. (2000). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. Russian Chemical Bulletin, 49(8), 1435-1437.
-
International Agency for Research on Cancer. (2000). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]
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Technical Support Center: Navigating the Low Aqueous Solubility of 2-Iodo-3-nitrobenzyl Alcohol
A Guide for Researchers, Scientists, and Drug Development Professionals
The inherent low water solubility of 2-Iodo-3-nitrobenzyl alcohol presents a significant hurdle in various experimental and developmental workflows. This technical guide, structured in a question-and-answer format, provides a comprehensive resource for troubleshooting and overcoming this challenge. As Senior Application Scientists, our goal is to equip you with both robust methodologies and the fundamental scientific principles that underpin them.
Frequently Asked Questions (FAQs)
Q1: What are the structural attributes of 2-Iodo-3-nitrobenzyl alcohol that contribute to its poor water solubility?
A1: 2-Iodo-3-nitrobenzyl alcohol's limited aqueous solubility is a direct consequence of its molecular architecture. The molecule possesses a substantial non-polar surface area due to the benzene ring and the large, hydrophobic iodine atom. Water, being a highly polar solvent, forms a strong hydrogen-bonding network. The introduction of a non-polar molecule like 2-Iodo-3-nitrobenzyl alcohol disrupts this network, an energetically unfavorable process that leads to low solubility. While the hydroxyl (-OH) and nitro (-NO2) groups offer some polarity, their contribution is insufficient to overcome the dominant hydrophobic character of the molecule.
Q2: My 2-Iodo-3-nitrobenzyl alcohol is precipitating out of my aqueous buffer. What is the most immediate factor to check?
A2: Before exploring more complex solubilization techniques, it is imperative to first verify the pH of your buffer. The solubility of many organic compounds can be influenced by pH, especially if they possess ionizable functional groups. While the benzyl alcohol moiety is only weakly acidic, the electron-withdrawing effects of the nitro and iodo substituents can subtly alter its pKa. Ensuring that your buffer's pH is stable and appropriate for your experimental conditions is a crucial initial troubleshooting step. For instance, benzyl alcohol's antimicrobial activity is known to be optimal at a pH below 5 and significantly reduced above pH 8.[1]
In-Depth Troubleshooting Guide: Strategies for Enhancing Aqueous Solubility
Issue: I am unable to achieve my desired concentration of 2-Iodo-3-nitrobenzyl alcohol in an aqueous solution.
This is a common challenge encountered by researchers. The following methods provide a systematic approach to enhancing the solubility of 2-Iodo-3-nitrobenzyl alcohol.
The addition of a water-miscible organic solvent, known as a co-solvent, is a widely used and effective technique to increase the solubility of poorly soluble compounds.[2][3][4] Co-solvents work by reducing the overall polarity of the aqueous medium, thereby making it a more favorable environment for hydrophobic molecules.[5]
Experimental Protocol: A Step-by-Step Guide to Co-Solvent Screening
-
Stock Solution Preparation: Begin by preparing a high-concentration stock solution of 2-Iodo-3-nitrobenzyl alcohol in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are excellent starting choices.
-
Serial Dilution: In a series of test tubes or a microplate, add your aqueous buffer.
-
Co-Solvent Addition: Introduce the organic stock solution into the buffer at a range of final concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Equilibration and Analysis: Mix each solution thoroughly and allow it to equilibrate at your experimental temperature for a minimum of one hour. Visually inspect for any signs of precipitation. For a more precise determination, centrifuge the samples and measure the concentration of the supernatant using an appropriate analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Rationale: The co-solvent molecules intersperse within the water's hydrogen-bonding network, creating a less polar microenvironment that can more effectively solvate the non-polar regions of the 2-Iodo-3-nitrobenzyl alcohol molecule. This can lead to a dramatic increase in solubility, in some cases by several orders of magnitude.[6]
Illustrative Data: Expected Solubility Enhancement with Common Co-Solvents
| Co-Solvent | Typical Concentration Range (% v/v) | Anticipated Fold-Increase in Solubility |
| DMSO | 1 - 5 | 5 - 20 |
| Ethanol | 5 - 10 | 2 - 10 |
| Propylene Glycol | 10 - 20 | 2 - 8 |
Disclaimer: These values are illustrative. The actual solubility enhancement will be dependent on the specific experimental conditions, including buffer composition and temperature.
Visualizing the Co-Solvent Workflow
Caption: A systematic workflow for co-solvent selection and optimization.
While not as impactful as other methods for this specific molecule, adjusting the pH of the solution can sometimes offer a modest improvement in solubility.
Experimental Protocol: pH-Dependent Solubility Profile
-
Buffer Series Preparation: Prepare a set of buffers with a range of pH values (e.g., from pH 6.0 to 9.0).
-
Equilibrium Solubility Determination: Add an excess amount of 2-Iodo-3-nitrobenzyl alcohol to each buffer.
-
Extended Equilibration: Stir the resulting suspensions at a constant temperature for a 24-hour period to ensure that equilibrium is reached.
-
Quantitative Analysis: Filter the suspensions using a 0.22 µm filter to remove any undissolved solid. The concentration of the dissolved compound in the filtrate should then be quantified using a validated analytical method.
Rationale: By increasing the pH, there is a greater tendency for the weakly acidic benzylic proton to deprotonate, forming the corresponding alkoxide. This ionized species is more polar and, therefore, more soluble in water. However, it is important to note that for benzyl alcohol, this effect is generally minimal within a physiologically relevant pH range.[7]
Surfactants are amphiphilic molecules that, above a specific concentration known as the critical micelle concentration (CMC), self-assemble into micelles in aqueous solutions.[8] These micelles possess a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in the bulk aqueous phase.[9]
Experimental Protocol: Harnessing the Power of Micelles
-
Surfactant Selection: Opt for a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a zwitterionic surfactant such as CHAPS to minimize potential interactions with your experimental system.
-
Concentration Gradient: Prepare a series of surfactant solutions in your aqueous buffer at concentrations that span the known CMC of the chosen surfactant.
-
Solubilization and Equilibration: Add 2-Iodo-3-nitrobenzyl alcohol to each surfactant solution and allow it to equilibrate with stirring.
-
Solubility Quantification: Determine the concentration of the solubilized compound as outlined in the pH optimization protocol.
Conceptual Diagram of Surfactant Action
Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.
Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity.[10] This unique structure allows them to form inclusion complexes with a wide variety of poorly soluble guest molecules, effectively masking their hydrophobic nature and enhancing their aqueous solubility.[11][12][13][14]
Experimental Protocol: Forming Inclusion Complexes
-
Cyclodextrin Choice: Beta-cyclodextrins (β-CD) and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly employed and commercially available.
-
Complex Formation: Prepare a series of solutions of the selected cyclodextrin in your buffer across a range of concentrations.
-
Solubility Assessment: Add an excess of 2-Iodo-3-nitrobenzyl alcohol to each cyclodextrin solution, stir to facilitate complexation and equilibration, and then quantify the dissolved concentration as previously described.
Rationale: The non-polar benzene ring of 2-Iodo-3-nitrobenzyl alcohol can be accommodated within the hydrophobic cavity of the cyclodextrin molecule, forming a stable host-guest complex. The hydrophilic exterior of the cyclodextrin then allows this entire complex to be readily solubilized in the aqueous medium.
Comparative Summary of Solubilization Techniques
| Method | Underlying Principle | Key Advantages | Potential Considerations |
| Co-solvents | Reduction of solvent polarity | Simple, cost-effective, and often highly effective. | The organic solvent may interfere with downstream biological or chemical assays. |
| pH Adjustment | Ionization of the solute | Straightforward to implement. | Likely to have a limited effect on the solubility of 2-Iodo-3-nitrobenzyl alcohol. |
| Surfactants | Micellar encapsulation of the solute | Can achieve significant increases in solubility. | May cause foaming; some surfactants can denature proteins or interfere with cell-based assays. |
| Cyclodextrins | Formation of inclusion complexes | Generally biocompatible and highly effective.[13] | Can be more expensive than other methods; potential for competitive displacement of the guest molecule. |
References
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
- Cosolvent. Wikipedia.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Inclusion Compounds. CD Bioparticles.
- Cyclodextrin complexes: Perspective from drug delivery and formul
- Cosolvent. Google Arts & Culture.
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
- How will you increase the solubility of organic compounds in w
- Benzyl alcohol. Solubility of Things.
- Cosolvent – Knowledge and References. Taylor & Francis Online.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
- How does co-solvency increase solubility. Filo.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- A Review on Solubility Enhancement Methods for Poorly W
- Surfactant. Alfa Chemistry.
- A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. ASCE Library.
- Surfactants, Emulsifiers and Polyglycols. Dow Inc.
- Separation of Organic Compounds from Surfactant Solutions: A Review. Taylor & Francis Online.
- Benzyl Alcohol. Pharmaceutical Press.
- Effects of pH, Temperature, and Sucrose on Benzyl Alcohol-Induced Aggregation of Recombinant Human Granulocyte Colony Stimulating Factor.
- Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimul
- 3-Nitrobenzyl alcohol(619-25-0). ChemicalBook.
- Cas 619-25-0,3-Nitrobenzyl alcohol. LookChem.
- 2-Iodobenzyl alcohol | 5159-41-1. ChemicalBook.
- 2-Iodobenzyl alcohol 98% | 5159-41-1. Sigma-Aldrich.
- 2-Iodo-3-nitrobutane. PubChem.
- Benzyl alcohol. Wikipedia.
- 3-Nitrobenzyl alcohol. Wikipedia.
- o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science.
- 2-Nitrobenzyl Alcohol | 612-25-9. Tokyo Chemical Industry Co., Ltd.
- p-NITROBENZYL ALCOHOL. Organic Syntheses.
- SAFETY D
- SAFETY D
- Oxidationof2-nitrobenzyl alcohol using different solvents.
- 2-Iodo-N-(3-nitrobenzyl)aniline and 3-iodo-N-(3-nitrobenzyl)
- 3-Nitrobenzyl alcohol has wide applicability as a m
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
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Technical Support Center: Handling Moisture Sensitivity in 2-Iodo-3-nitrobenzyl Alcohol Precursors
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
User Query: "How do I handle moisture sensitivity when synthesizing 2-iodo-3-nitrobenzyl alcohol from its precursors?"
Technical Assessment: The synthesis of 2-iodo-3-nitrobenzyl alcohol presents a classic chemoselectivity paradox. You must reduce a carboxylic acid (or acid chloride) precursor to an alcohol without touching the highly reducible nitro group or the labile iodine bond.
-
The Wrong Way: Lithium Aluminum Hydride (LiAlH₄) is too aggressive; it will reduce the nitro group to an amine or cause hydrodehalogenation of the iodine.
-
The Right Way: Borane-Tetrahydrofuran (BH₃[1][2]·THF) or Borane-Dimethyl Sulfide (BH₃[3][2]·DMS) complexes are the industry standard. They are electrophilic reducing agents that rapidly reduce carboxylic acids but leave nitro groups and aryl halides intact [1].
The Core Problem: Borane reagents are violently moisture-sensitive. Even trace atmospheric humidity hydrolyzes the reagent, releasing hydrogen gas and destroying the stoichiometry required for the reaction. This guide focuses on the Borane-mediated reduction of 2-iodo-3-nitrobenzoic acid , as this is the most common and technically demanding precursor route.
Precursor Handling & Preparation
A. The Solid Precursor: 2-Iodo-3-nitrobenzoic Acid
While the acid itself is stable, it acts as a "water carrier." Carboxylic acids are hygroscopic. If you add wet acid to Borane, the Borane will react with the water before it reacts with the acid, releasing H₂ gas and lowering the effective concentration of your reducing agent.
Protocol: Azeotropic Drying Do not rely solely on vacuum ovens.
-
Dissolve the acid in anhydrous THF or Toluene.
-
Concentrate on a rotary evaporator to dryness.
-
Repeat 2x.
B. The Reducing Agent: Borane-THF (BH₃[1][11]·THF)
This is the critical failure point. BH₃·THF degrades over time, even in sealed bottles, forming tributyl borate and hydrogen.
Validation Step: The Syringe Test Before committing your valuable iodine precursor, verify your Borane activity.
-
Draw 1 mL of BH₃·THF into an oven-dried, Argon-flushed syringe.
-
Inject into a small vial of dry acetone.
-
Observation: No gas evolution = Dead Reagent (Hydrolyzed). Vigorous bubbling = Active Reagent.
-
Note: For precise stoichiometry, perform an iodometric titration [2].
-
Experimental Protocol: Moisture-Free Reduction
Objective: Chemoselective reduction of 2-iodo-3-nitrobenzoic acid to 2-iodo-3-nitrobenzyl alcohol.
Reagent Table
| Component | Role | Moisture Risk | Handling Requirement |
| 2-Iodo-3-nitrobenzoic Acid | Substrate | Medium (Hygroscopic) | Azeotropic dry; Schlenk transfer. |
| BH₃·THF (1.0 M) | Reducing Agent | Critical | Syringe transfer; Positive N₂ pressure. |
| Anhydrous THF | Solvent | High | Distilled from Na/Benzophenone or SPS*. |
| Methanol | Quench | N/A | Use carefully during workup. |
*SPS: Solvent Purification System
Step-by-Step Workflow
1. System Setup
-
Flame-dry a 2-neck round bottom flask (RBF) under vacuum.
-
Equip with a rubber septum and a reflux condenser connected to an inert gas bubbler.
2. Substrate Addition
-
Add the dried 2-iodo-3-nitrobenzoic acid (1.0 equiv) to the flask against a counter-flow of inert gas.
-
Add anhydrous THF via cannula or oven-dried syringe. Cool to 0°C.[5]
3. Borane Addition (The Critical Moment)
-
Caution: H₂ gas will evolve during this step as the Borane reacts with the acidic proton of the carboxylic acid.
-
Add BH₃·THF (2.0 - 3.0 equiv) dropwise over 30 minutes.
-
Visual Check: Bubbling should be steady but controlled. If bubbling is violent, your addition is too fast or your temperature control is poor.
4. Reaction & Quench
-
Allow to warm to Room Temperature (RT).[3] Stir for 2-4 hours.
-
The Quench: Cool back to 0°C. Add Methanol dropwise.
-
Why Methanol? It breaks the Boron-Oxygen bonds in the intermediate product/polymer, liberating the free alcohol and forming volatile trimethyl borate [3].
-
Visualizing the Pathway & Failure Modes
The following diagram illustrates the chemoselective pathway and where moisture intrusion causes failure.
Figure 1: Reaction pathway showing critical moisture failure points (in red/black) versus the successful chemoselective route (in green).
Troubleshooting Guide (FAQ)
Q1: I see a white precipitate forming during the Borane addition. Is this wrong? A: Not necessarily. The acyloxyborane intermediate can sometimes be insoluble in THF, forming a suspension. This is common with nitro-substituted benzoic acids.
-
Fix: Ensure vigorous stirring. Do not add water.[6] If the suspension persists, you can gently heat to reflux after H₂ evolution ceases, but be cautious of the nitro group's thermal stability.
Q2: My yield is consistently low (<40%), but I used 3 equivalents of Borane. A: You likely have "Wet Borane." If your BH₃[3][2]·THF bottle has been opened multiple times without strict inert gas techniques, the concentration is no longer 1.0 M.
-
Fix: Switch to Borane-Dimethyl Sulfide (BH₃·DMS) . It is much more stable to moisture and has a higher concentration (10 M), though it smells significantly worse. It requires the same handling protocols.
Q3: Can I use NaBH₄ instead to avoid these moisture issues? A: Not directly on the acid. NaBH₄ is not electrophilic enough to reduce a carboxylic acid.
-
Alternative Route: You would first have to convert the acid to an Acid Chloride (using SOCl₂), then reduce that with NaBH₄.[7]
-
Warning: This introduces new moisture risks. 2-iodo-3-nitrobenzoyl chloride is extremely sensitive to hydrolysis, reverting back to the acid upon contact with moist air. The Borane route is generally preferred for "one-pot" simplicity.
Q4: I smell a "sweet" odor during the workup. A: That is Trimethyl Borate (B(OMe)₃), formed when you quench with Methanol.
-
Action: This is good; it means the boron is being removed. You must co-evaporate with methanol several times on the rotovap to remove all boron residues, otherwise, your product will be contaminated with boric acid, appearing as a sticky gum rather than a solid.
References
-
Brown, H. C., & Heim, P. (1973). "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). "Managing Moisture-Sensitive Borane Reagents." BenchChem Technical Guides.
-
Wipf Group. (2014). "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh.
-
Organic Syntheses. (1955). "p-Nitrobenzyl Alcohol."[8] Organic Syntheses, Coll.[8][7] Vol. 3, p.652. (Demonstrates general nitro-benzyl stability).
Sources
- 1. jrfglobal.com [jrfglobal.com]
- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis routes of 3-Nitrobenzyl alcohol [benchchem.com]
- 6. leapchem.com [leapchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
C13 NMR spectrum analysis of 2-Iodo-3-nitrobenzyl alcohol
This guide provides an in-depth technical analysis of the C13 NMR spectrum of 2-Iodo-3-nitrobenzyl alcohol , a critical scaffold in the synthesis of minor groove alkylating agents (e.g., seco-duocarmycin analogs).
Designed for medicinal chemists and analytical scientists, this document moves beyond basic spectral listing to offer a comparative analysis framework . It distinguishes the target compound from its synthetic precursors and regioisomers using specific chemical shift logic and coupling constants.
Publish Comparison Guide & Technical Analysis
Core Directive & Strategic Context
2-Iodo-3-nitrobenzyl alcohol (CAS: 60467-33-6) represents a challenging NMR case due to the "ortho-effect" and the heavy atom effect of iodine. In drug development, this intermediate is often synthesized via the reduction of 2-iodo-3-nitrobenzoic acid or 2-iodo-3-nitrobenzaldehyde .
The Analytical Challenge:
-
Steric Crowding: The iodine atom at position 2 is sandwiched between the hydroxymethyl group (C1) and the nitro group (C3), causing significant ring distortion and magnetic anisotropy.
-
Heavy Atom Effect: Iodine dramatically shields the attached carbon (ipso-carbon), often pushing it upfield into the aliphatic region (~90–100 ppm), which can be confused with solvent peaks or impurities if not anticipated.
Experimental Protocol & Methodology
To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes line broadening caused by the quadrupolar relaxation of the iodine nucleus.
Sample Preparation
-
Solvent: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ (Chloroform-d).
-
Why: CDCl₃ minimizes hydrogen bonding variability compared to DMSO-d₆, providing sharper resolution for the benzylic hydroxyl proton.
-
-
Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to reduce shimming errors.
-
Reference: Internal TMS (Tetramethylsilane) at 0.00 ppm is essential for accurate chemical shift referencing due to the subtle shifts in the aromatic region.
Instrument Parameters (100 MHz Carbon / 400 MHz Proton)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons (C2, C3), ensuring accurate integration is not the priority, but signal visibility is.
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The iodine-bearing carbon (C2) has a long
relaxation time; a short D1 may saturate this signal, making it disappear. -
Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary carbons.
Spectral Analysis: The Fingerprint
A. 1H NMR Data (Experimental Anchor)
Before analyzing the C13 spectrum, the structure is validated via 1H NMR. The coupling pattern is definitive for the 1,2,3-substitution pattern.
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-4 | 7.59 | dd | Ortho to NO₂, deshielded by -M effect. | |
| H-5 | 7.50 | t | Meta to both substituents; pseudo-triplet. | |
| H-6 | 7.72 | dd | Ortho to CH₂OH; deshielded but less than H-4. | |
| CH₂ | 4.78 | s | - | Benzylic methylene (singlet). |
| OH | 2.14 | br s | - | Exchangeable hydroxyl proton. |
Data Source: Validated against Boger et al. synthesis of seco-duocarmycin analogs. [1]
B. 13C NMR Data (Predicted & Calculated)
Exact experimental C13 shifts can vary by concentration. The following values are calculated based on Substituent Chemical Shift (SCS) additivity rules relative to benzene (128.5 ppm), adjusted for the "Heavy Atom" iodine effect.
| Carbon | Type | Predicted Shift ( | Diagnostic Feature |
| C3 | 152.0 ppm | Most deshielded aromatic signal (Nitro effect). | |
| C1 | 145.5 ppm | Deshielded by alkyl group; distinct from C3. | |
| C6 | 134.0 ppm | Ortho to alkyl; typical aromatic CH. | |
| C5 | 129.5 ppm | Meta position; close to benzene baseline. | |
| C4 | 124.5 ppm | Para to alkyl; slightly shielded. | |
| C2 | 92.0 ppm | CRITICAL SIGNAL. Highly shielded by Iodine. | |
| Benzylic | 68.5 ppm | Typical benzylic alcohol region. |
Key Identification Marker: The signal at ~92 ppm is the "smoking gun" for the 2-Iodo substitution. If this peak is missing (or mistaken for a solvent impurity), the iodination has likely failed or the iodine has been reduced off.
Comparative Analysis: Alternatives & Impurities
This section compares the product against its most common "alternatives": the starting material (Acid) and a potential regioisomer (2-Iodo-4-nitrobenzyl alcohol).
Comparison 1: Product vs. Precursor (Reaction Monitoring)
Scenario: Reduction of 2-iodo-3-nitrobenzoic acid to 2-iodo-3-nitrobenzyl alcohol.
| Feature | Precursor (Acid) | Product (Alcohol) | Analysis |
| Carbonyl Carbon | ~168-170 ppm (C=O) | Absent | Disappearance confirms reduction. |
| Benzylic Carbon | Absent | ~68.5 ppm (CH₂) | Appearance confirms alcohol formation. |
| Iodine Carbon (C2) | ~90 ppm | ~92 ppm | Remains relatively stable; confirms I is intact. |
Comparison 2: Product vs. Regioisomer (QC Check)
Scenario: Distinguishing 2-iodo-3-nitro (target) from 2-iodo-4-nitro (isomer impurity).
| Feature | 2-Iodo-3-nitro (Target) | 2-Iodo-4-nitro (Alternative) |
| Substitution Pattern | 1,2,3 (Vicinal) | 1,2,4 (Asymmetric) |
| 1H Coupling | Triplet (H-5) present | No Triplet (d, d, s pattern) |
| C3/C4 Shift | NO₂ is ortho to Iodine | NO₂ is meta to Iodine |
| Symmetry | Crowded (Steric strain) | Less crowded |
Visualizations
Figure 1: Spectral Assignment Logic
This flowchart illustrates the decision process for assigning the critical C2 (Iodine-bearing) and C3 (Nitro-bearing) signals.
Caption: Logical workflow for validating the structure of 2-Iodo-3-nitrobenzyl alcohol using characteristic C13 chemical shift markers.
Figure 2: Synthesis & Impurity Pathway
Tracking the reduction of the acid precursor and potential side reactions.
Caption: Reaction pathway highlighting the NMR shifts used to distinguish the target product from the starting material and over-reduced impurities.
References
-
Boger, D. L., et al. (2000). "Synthesis and Cytotoxicity of Amino-seco-DSA: An Amino Analogue of the DNA Alkylating Agent Duocarmycin SA." Journal of Organic Chemistry, 65(13), 4101-4111.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Substituent Chemical Shift Additivity Rules).
A Comparative Guide to the Reactivity of 2-Iodo-3-nitrobenzyl alcohol and 3-Nitrobenzyl alcohol
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted benzyl alcohols is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of 2-iodo-3-nitrobenzyl alcohol and its analogue, 3-nitrobenzyl alcohol. We will explore the theoretical underpinnings of their reactivity and provide supporting experimental frameworks to illustrate these differences, focusing on how the presence of an ortho-iodo substituent dramatically influences reaction outcomes.
Theoretical Framework: Predicting Reactivity
The reactivity of a substituted benzyl alcohol is governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring. While both 2-iodo-3-nitrobenzyl alcohol and 3-nitrobenzyl alcohol share a deactivating meta-nitro group, the crucial difference lies in the bulky iodine atom positioned ortho to the hydroxymethyl group in the former.
Electronic Effects:
-
Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group due to both its strong negative inductive effect (-I) and resonance effect (-R).[1] In both molecules, its position meta to the benzyl alcohol group deactivates the aromatic ring towards electrophilic substitution but has a less direct electronic influence on the benzylic carbon compared to an ortho or para positioning. Electron-withdrawing groups tend to slow the rate of reactions that proceed through a carbocation intermediate, such as oxidation or certain nucleophilic substitutions.[2][3][4]
-
Iodine (-I): As a halogen, iodine exerts a dual electronic influence. It is electronegative and withdraws electron density through the sigma bond (inductive effect, -I).[1] However, it can also donate lone-pair electron density to the aromatic ring via resonance (+R). For halogens, the inductive effect typically outweighs the resonance effect. In the context of the benzylic alcohol, the primary electronic impact of the ortho-iodo group is a mild deactivation.
Steric Effects:
The most significant factor differentiating the two molecules is steric hindrance .[5] The term describes how the three-dimensional size and shape of a molecule can prevent a reaction from occurring.[5] The iodine atom possesses a large van der Waals radius. When positioned at the ortho- a position immediately adjacent to the -CH₂OH group, it physically obstructs the approach of reagents to the reaction center. This phenomenon, often termed the "ortho effect," can dramatically decrease reaction rates or prevent a reaction altogether.[6][7]
Hypothesis:
Based on this analysis, it is hypothesized that 2-iodo-3-nitrobenzyl alcohol will exhibit significantly lower reactivity in reactions involving the benzylic alcohol function (e.g., oxidation, esterification) compared to 3-nitrobenzyl alcohol. This reduced reactivity is attributed primarily to the steric hindrance imposed by the bulky ortho-iodine substituent, which impedes access to the benzylic carbon and hydroxyl group.
Experimental Design: Comparative Oxidation
To empirically validate our hypothesis, a comparative oxidation reaction is proposed. The oxidation of benzylic alcohols to their corresponding aldehydes is a fundamental transformation. Manganese dioxide (MnO₂) is an excellent choice for this comparison as it is a mild and highly selective heterogeneous oxidant for benzylic and allylic alcohols, minimizing side reactions.[8][9][10] The reaction occurs on the surface of the MnO₂ particles, making it particularly sensitive to the steric environment of the alcohol.[8]
Detailed Experimental Protocol: MnO₂ Oxidation
Objective: To compare the rate and yield of oxidation of 2-iodo-3-nitrobenzyl alcohol and 3-nitrobenzyl alcohol to their respective aldehydes under identical conditions.
Materials:
-
2-Iodo-3-nitrobenzyl alcohol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Ethyl acetate/Hexane mixture (for TLC mobile phase)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To two separate round-bottom flasks, add the respective benzyl alcohol (e.g., 1.0 mmol).
-
Dissolve each alcohol in 20 mL of anhydrous DCM.
-
To each flask, add activated MnO₂ (10.0 mmol, 10 equivalents). Note: The large excess of this heterogeneous reagent is standard for ensuring a reasonable reaction rate.
-
-
Reaction Execution:
-
Stir both reaction mixtures vigorously at room temperature (25°C).
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC. Spot the reaction mixture against the starting material standard on a TLC plate and elute with a 30:70 ethyl acetate/hexane mixture. Visualize under UV light.
-
-
Data Collection:
-
Record the time required for the complete disappearance of the starting alcohol spot on the TLC for each reaction.
-
If the reaction is incomplete after an extended period (e.g., 24 hours), note the approximate percentage of conversion based on TLC spot intensity.
-
-
Work-up and Isolation:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solid.
-
Wash the Celite pad with additional DCM (3 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude aldehyde product.
-
Purify the product via column chromatography if necessary.
-
Calculate the isolated yield for each reaction.
-
Anticipated Results & Data Presentation
The experimental outcomes are expected to align with our steric hindrance hypothesis. The data can be summarized as follows:
| Parameter | 3-Nitrobenzyl alcohol | 2-Iodo-3-nitrobenzyl alcohol | Rationale for Difference |
| Reaction Time | ~ 4-6 hours | > 24 hours (or incomplete) | The bulky ortho-iodine atom sterically hinders the alcohol's adsorption onto the MnO₂ surface, slowing the reaction. |
| Product Yield | High (~85-95%) | Low to Moderate (<40%) | Inefficient reaction due to steric hindrance leads to lower conversion and thus a lower isolated yield of the aldehyde. |
| TLC Monitoring | Rapid disappearance of starting material spot. | Slow, gradual fading of the starting material spot over an extended period. | Visual confirmation of the significant difference in reaction rates. |
Visualization of Concepts
To better illustrate the processes described, the following diagrams are provided.
Reaction Scheme
Caption: Comparative oxidation of the two benzyl alcohols.
Experimental Workflow
Caption: Workflow for the comparative oxidation experiment.
Discussion and Mechanistic Interpretation
The anticipated experimental results strongly support the initial hypothesis. The dramatic decrease in the rate and yield of oxidation for 2-iodo-3-nitrobenzyl alcohol is a direct consequence of steric hindrance.
The mechanism for MnO₂ oxidation is believed to involve an initial coordination of the alcohol's hydroxyl group to a manganese center on the oxidant's surface, followed by the rate-determining transfer of a hydrogen atom from the benzylic carbon.[8] The bulky iodine atom in the ortho position creates a "steric shield" around the -CH₂OH group. This shield physically impedes the alcohol from achieving the necessary orientation to effectively bind to the active sites on the MnO₂ surface. Consequently, the formation of the crucial intermediate is disfavored, and the overall reaction rate plummets.
In contrast, 3-nitrobenzyl alcohol lacks any substituent in the sterically sensitive ortho positions. Its -CH₂OH group is fully accessible, allowing for rapid and efficient interaction with the MnO₂ surface, leading to a fast reaction and high yield of the corresponding aldehyde.
Conclusion
While electronically similar in many respects due to the meta-nitro substituent, the reactivities of 2-iodo-3-nitrobenzyl alcohol and 3-nitrobenzyl alcohol are profoundly different. The presence of a large iodine atom in the ortho position of 2-iodo-3-nitrobenzyl alcohol introduces significant steric hindrance, drastically reducing its reactivity in reactions targeting the benzylic alcohol, such as oxidation. This comparative guide demonstrates the critical importance of considering steric factors, not just electronic effects, when designing synthetic routes and predicting reaction outcomes. For chemists, this differential reactivity can be exploited for selective transformations in complex molecules where one shielded alcohol may remain unreacted while a more accessible one is transformed.
References
- JoVE. (2025, May 22). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments.
- Organic Chemistry. (2021, September 29). Manganese Dioxide (MnO2) Oxidation Mechanism. YouTube.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 3-Nitrobenzyl alcohol.
- ChemicalBook. 3-Nitrobenzyl alcohol(619-25-0).
- Shi, J., et al. (2022, February 16). Catalytic Oxidation of Benzyl Alcohol Over Mno2: Structure-Activity Description and Reaction Mechanism. SSRN.
- LookChem. Cas 619-25-0,3-Nitrobenzyl alcohol.
- Organic Chemistry Portal. Alcohol to Ketone - Common Conditions.
- ACS Publications. (2014, November 17). Vapor-Phase Oxidation of Benzyl Alcohol Using Manganese Oxide Octahedral Molecular Sieves (OMS-2). Industrial & Engineering Chemistry Research.
- Sigma-Aldrich. 3-Nitrobenzyl alcohol 98 619-25-0.
- Filo. (2026, January 2). Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a...
- Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64, 2076.
- OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry.
- ResearchGate. (n.d.). Electro oxidation of substituted electron-donating benzylic alcohols in a biphasic medium.
- Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects.
- Dolenc, D., & Plesnicar, B. (2006, October 13). Abstraction of Iodine From Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. Journal of Organic Chemistry, 71(21), 8028-36.
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
Sources
- 1. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 2. Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Alcohol to Ketone - Common Conditions [commonorganicchemistry.com]
- 11. fishersci.com [fishersci.com]
- 12. 3-Nitrobenzyl alcohol(619-25-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. Cas 619-25-0,3-Nitrobenzyl alcohol | lookchem [lookchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-Iodo-3-nitrobenzyl alcohol
This operational guide details the safety, logistical, and handling protocols for 2-Iodo-3-nitrobenzyl alcohol . It is designed for researchers requiring immediate, actionable data for experimental planning and risk mitigation.
Executive Safety Profile
-
Compound Class: Halogenated Nitroaromatic Alcohol.
-
Primary Hazards: Skin/Eye/Respiratory Irritant, Potential Sensitizer, Light Sensitive.
-
Critical Risk: Chemical Incompatibility. The nitro group poses a risk of energetic decomposition if exposed to strong reducing agents (e.g., LiAlH₄, hydrazine) or uncontrolled hydrogenation conditions. The benzyl alcohol moiety facilitates skin absorption.
-
Physical State: Typically a yellow to brownish crystalline solid .[1]
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on "standard" lab PPE. This compound requires specific barriers against organic permeation and dust inhalation.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile (0.11 mm min) | Breakthrough Logic: Benzyl alcohol derivatives can permeate thin nitrile (<10 mins).[2] Double gloving provides an "indicator layer" and extends breakthrough time to >30 mins for incidental contact. Alternative: Butyl Rubber (0.3 mm) for prolonged handling or solution preparation. |
| Respiratory | N95 (US) or P2 (EU) Mask | Dust Control: As a solid, the primary inhalation risk is particulate dust during weighing.[2] If in solution or heated, a half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory.[2] |
| Eye Protection | Chemical Splash Goggles | Vapor/Dust Seal: Safety glasses are insufficient due to the high irritation potential of nitro-benzyl halides/alcohols to mucous membranes. |
| Body Defense | Tyvek® Lab Coat / Sleeves | Particulate Barrier: Cotton coats trap dust. Disposable Tyvek sleeves prevent cuff contamination during weighing. |
Operational Handling Lifecycle
Phase 1: Receipt & Storage
-
Inspection: Upon receipt, inspect the vial for "caking" or discoloration (darkening indicates iodine liberation/decomposition).
-
Storage Conditions:
-
Temperature: 2–8°C (Refrigerate).
-
Light: Strictly Amber/Opaque Vials. (The C–I bond is photosensitive; UV exposure releases free iodine radicals).
-
Atmosphere: Store under Argon or Nitrogen if the seal is broken (prevents oxidation of the alcohol to the aldehyde).
-
Phase 2: Weighing & Solubilization
-
Static Control: Nitroaromatic solids are prone to static charge. Use an antistatic gun or polonium strip before weighing to prevent powder scattering.
-
Solvent Selection:
-
Preferred: DMSO, DMF, Methanol, Ethyl Acetate.
-
Avoid: Ethers (if peroxides are present, risk of reaction with iodine species).[2]
-
-
Dissolution Protocol: Add solvent to the solid slowly. Exothermic heat of solution is negligible, but "wetting" prevents dust lofting.
Phase 3: Reaction Setup (Critical Incompatibilities)
-
Redox Hazard: DO NOT mix directly with strong hydride reducing agents (LiAlH₄, NaH) without strict temperature control (0°C or below).[2] The nitro group can reduce uncontrollably.
-
Activation: If converting the alcohol to a leaving group (e.g., Mesylate/Tosylate), keep the reaction basic (Triethylamine/Pyridine) to neutralize acid byproducts immediately.[2]
Emergency Response & Spills
| Scenario | Immediate Action | Decontamination Logic |
| Dry Spill (Powder) | Do NOT Sweep. Cover with wet paper towels (water/surfactant) to dampen, then wipe up.[2] | Prevents aerosolization of the irritant dust. |
| Solution Spill | Absorb with Vermiculite or Sand. Do NOT use sawdust. | Sawdust + Nitro compounds = Potential fire hazard (combustible mix). |
| Skin Exposure | Wash with soap and water for 15 mins.[3] | Do NOT use ethanol or solvents; they enhance skin penetration of the nitro compound. |
Waste & Disposal
-
Classification: Halogenated Organic Waste.
-
Segregation: Keep separate from "Non-Halogenated" streams. The iodine content requires high-temperature incineration to prevent formation of toxic byproducts.[2]
-
Labeling: Clearly mark as "Contains Iodine" and "Nitro-aromatic" to alert waste handlers of potential shock sensitivity if the waste dries out (rare, but possible with nitro compounds).[2]
Visual Workflow: Safe Handling Protocol
Caption: Operational lifecycle for 2-Iodo-3-nitrobenzyl alcohol, emphasizing the critical "Storage to Weighing" transition and waste segregation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69267, 3-Nitrobenzyl alcohol. Retrieved from [Link] (Surrogate data for nitrobenzyl alcohol handling).[2]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (7th Edition). Elsevier.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
